molecular formula C21H31N5O4 B4849156 2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide

2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide

Cat. No. B4849156
M. Wt: 417.5 g/mol
InChI Key: BNPRBXYUWIUCNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including the use of piperazine units, chloracetyl chloride, and different types of aromatic aldehydes or acetamides. For instance, derivatives such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been synthesized for specific inhibitory activities, showcasing the versatility of piperazine-based compounds in molecular design (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves complex arrangements of atoms, including piperazine rings and various substituents that influence their biological activity and physical properties. The detailed analysis of these structures through techniques like X-ray diffraction, NMR spectroscopy, and molecular docking studies provides insights into the compound's potential interactions and stability (Kumar et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives exhibit a range of chemical reactions, including acetylation, esterification, and reactions with various electrophiles, leading to a diverse array of compounds with unique properties. For example, the synthesis process often involves the reaction of piperazine with chloracetyl chloride followed by various substitution reactions to introduce different functional groups (Zhou & Shu, 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are critical for their application in different scientific domains. Studies have shown that the introduction of certain substituents can significantly enhance the aqueous solubility and oral absorption of these molecules, which is crucial for their bioavailability and efficacy (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for participating in hydrogen bonding and other intermolecular interactions, play a significant role in the compound's functionality. The ability to form stable hydrogen bonds and other non-covalent interactions is particularly important in the development of compounds with desired biological activities (Zhang et al., 2007).

properties

IUPAC Name

2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4/c1-16-3-2-4-17(13-16)23-19(28)14-18-21(30)22-5-6-26(18)20(29)15-25-9-7-24(8-10-25)11-12-27/h2-4,13,18,27H,5-12,14-15H2,1H3,(H,22,30)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPRBXYUWIUCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
Reactant of Route 4
2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
Reactant of Route 5
2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide
Reactant of Route 6
2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide

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